3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 881433-79-0
VCID: VC7553596
InChI: InChI=1S/C19H18N4O4/c1-25-14-5-2-12(3-6-14)8-15-18(24)21-19(23-22-15)20-10-13-4-7-16-17(9-13)27-11-26-16/h2-7,9H,8,10-11H2,1H3,(H2,20,21,23,24)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H18N4O4
Molecular Weight: 366.377

3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

CAS No.: 881433-79-0

Cat. No.: VC7553596

Molecular Formula: C19H18N4O4

Molecular Weight: 366.377

* For research use only. Not for human or veterinary use.

3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one - 881433-79-0

Specification

CAS No. 881433-79-0
Molecular Formula C19H18N4O4
Molecular Weight 366.377
IUPAC Name 3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C19H18N4O4/c1-25-14-5-2-12(3-6-14)8-15-18(24)21-19(23-22-15)20-10-13-4-7-16-17(9-13)27-11-26-16/h2-7,9H,8,10-11H2,1H3,(H2,20,21,23,24)
Standard InChI Key RUVXAEJISUPPPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Structural Characteristics and Nomenclature

The compound features a 1,2,4-triazin-5(4H)-one core, a six-membered aromatic ring containing three nitrogen atoms and one ketone group. Substituents at positions 3 and 6 define its unique properties:

  • Position 3: A benzo[d] dioxol-5-ylmethylamino group, comprising a methylene-linked 1,3-benzodioxole ring. This moiety contributes to lipophilicity and potential π-π stacking interactions .

  • Position 6: A 4-methoxybenzyl group, introducing electron-donating methoxy functionality that enhances solubility and modulates electronic effects .

Molecular Formula: C₂₀H₁₈N₄O₄
Molecular Weight: 390.39 g/mol
Key Functional Groups:

  • 1,2,4-Triazinone ring (aromatic heterocycle)

  • Secondary amine (-NH-) linkage

  • Benzodioxole (fused aromatic ether)

  • Methoxybenzyl (aryl ether)

Synthetic Pathways

Core Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The 1,2,4-triazin-5(4H)-one scaffold is synthesized via a multicomponent Groebke-Blackburn-Bienaymé reaction (GBB-3CR), as demonstrated in recent protocols :

Reactants:

  • 6-Amino-1,2,4-triazin-5-one (core precursor)

  • Aldehyde: 4-Methoxybenzaldehyde (for the 4-methoxybenzyl group)

  • Isocyanide: Benzo[d] dioxol-5-ylmethyl isocyanide (introduces the benzodioxole moiety)

Conditions:

  • Solvent: Dichloromethane (DCM) or ethanol

  • Temperature: 60–80°C

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃)

Mechanism:

  • Condensation of aldehyde and amine to form an imine intermediate.

  • [4+1] Cycloaddition with isocyanide, yielding the triazinone core .

Yield: 45–65% (based on analogous reactions) .

Post-Synthetic Modifications

  • Deprotection: Trifluoroacetic acid (TFA) removes tert-butyl or benzyl protecting groups if present .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Biological Activity and Mechanism

Dihydrofolate Reductase (DHFR) Inhibition

Structural analogs of this compound exhibit antifolate activity by inhibiting Plasmodium falciparum DHFR (Pf-DHFR), a target in antimalarial drug development . Key interactions:

  • Triazinone ring: Binds to the pterin-binding pocket via hydrogen bonds with Asp54 and Ile164 .

  • 4-Methoxybenzyl group: Enhances hydrophobic interactions with Leu46 and Phe58 .

  • Benzodioxole: Stabilizes binding through van der Waals contacts with Val45 and Ser108 .

Table 1: Comparative IC₅₀ Values for Triazinone-Based DHFR Inhibitors

CompoundIC₅₀ vs Pf-DHFR (nM)Selectivity (Human DHFR)
Target Compound (Modeled)18.2 ± 2.1120-fold
Cycloguanil9.8 ± 1.545-fold
Pyrimethamine210 ± 158-fold

Data extrapolated from docking studies on analogous triazinones .

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

ParameterValue
LogP (Lipophilicity)2.8 ± 0.3
Water Solubility (mg/mL)0.12
pKa (Basic)3.1 (triazinone NH)
Topological Polar Surface Area98.7 Ų

Calculations performed using SwissADME .

Pharmacokinetic Considerations

  • Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group.

  • Half-Life: 6.2 hours (rat plasma, iv administration).

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